molecular formula C24H20F2N3O7PS B12422829 Cap-dependent endonuclease-IN-17

Cap-dependent endonuclease-IN-17

Cat. No.: B12422829
M. Wt: 563.5 g/mol
InChI Key: RBPQWOONNOYHLF-CTNGQTDRSA-N
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Description

Cap-dependent endonuclease-IN-17 is a compound known for its ability to inhibit the activity of cap-dependent endonucleases. These enzymes play a crucial role in the replication of certain viruses, including the influenza virus, by cleaving the cap structure of host pre-messenger RNA. This inhibition disrupts the viral replication process, making this compound a valuable antiviral agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-17 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Cap-dependent endonuclease-IN-17 has a wide range of scientific research applications:

Mechanism of Action

Cap-dependent endonuclease-IN-17 exerts its effects by binding to the active site of cap-dependent endonucleases, thereby inhibiting their activity. This inhibition prevents the cleavage of the cap structure from host pre-messenger RNA, which is essential for viral mRNA synthesis. As a result, the replication of the virus is disrupted, leading to a reduction in viral load and the alleviation of infection symptoms .

Comparison with Similar Compounds

Uniqueness: Cap-dependent endonuclease-IN-17 is unique due to its specific inhibition of cap-dependent endonucleases, making it highly effective against viruses that rely on this enzyme for replication. Its distinct chemical structure also allows for targeted inhibition with minimal off-target effects .

Properties

Molecular Formula

C24H20F2N3O7PS

Molecular Weight

563.5 g/mol

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] dihydrogen phosphate

InChI

InChI=1S/C24H20F2N3O7PS/c25-16-6-5-13-15(20(16)26)12-38-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-37(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H2,32,33,34)/t19-,21+/m1/s1

InChI Key

RBPQWOONNOYHLF-CTNGQTDRSA-N

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O

Origin of Product

United States

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